
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolyl-indole derivatives involves several steps, including the use of DMSO-solution, where 2-amino-4H-thiazolo[5,4-b]indole is converted into a complex mixture. The major products are isolated through chromatographic methods and characterized by spectroscopic analysis, including NMR and MS, combined with computer-assisted structure elucidation, finally confirmed by independent chemical synthesis (Breinholt et al., 2001).
Molecular Structure Analysis
Molecular structure analysis is often carried out using spectroscopic methods and density functional theory (DFT) calculations. Spectral characterization, DFT, and docking studies provide insights into the molecular structure and potential interactions of the compound. These analyses help in understanding the bonding features, vibrational wave numbers, and structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving thiazolyl-indole derivatives include conversions in DMSO solutions and interactions with protein tyrosine phosphatases inhibitors. The structural characterization and reactivity are analyzed through various chemical synthesis methods and spectroscopic techniques, aiding in the identification of chemical properties and reaction mechanisms (Breinholt et al., 2001).
Physical Properties Analysis
The physical properties, such as stability and reactivity, are evaluated using HOMO-LUMO energy gap analyses and molecular electrostatic potential (MEP) studies. These analyses are crucial in determining the compound's behavior in different states and its interaction with other molecules, providing a basis for understanding its physical characteristics (Mary et al., 2015).
Chemical Properties Analysis
The chemical properties of thiazolyl-indole derivatives are characterized through their synthesis, reaction mechanisms, and the influence of substituents on their activity. Investigations into substituent effects on bioactivity help in identifying the potential of these compounds in the development of therapeutics. The chemical properties are further elucidated through studies on their synthesis, reactions, and structural characterization, providing insights into their potential uses (Olawode et al., 2019).
Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase Inhibitory Activity
Research has identified that derivatives similar to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, specifically 2-amino-4H-thiazolo[5,4-b]indole, convert into products with inhibitory activity against protein tyrosine phosphatases (PTPs). This activity suggests potential applications in the treatment of diseases where PTPs are implicated (Breinholt et al., 2001).
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated significant antimicrobial activity. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from similar synthetic techniques, showed excellent activity against various microbes, indicating potential for developing new antimicrobial agents (Puthran et al., 2019).
Anticonvulsant Properties
Derivatives of 1H-indole, which share core structural similarities with this compound, have been synthesized and shown to possess anticonvulsant properties. This suggests potential therapeutic applications in the management of seizure disorders (Ahuja & Siddiqui, 2014).
Antioxidant and Antimicrobial Agents
The synthesis of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives related to this compound has revealed potent antioxidant and antimicrobial activities. These findings indicate a promising avenue for the development of new antioxidant and antimicrobial therapies (Gopi, Sastry, & Dhanaraju, 2016).
Antimycobacterial Activity
Studies on fluorinated benzothiazolo imidazole compounds, which are structurally related to this compound, have demonstrated promising antimycobacterial activity. This suggests potential for the development of new treatments against Mycobacterium tuberculosis and other mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSTMFAZIWYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)


![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
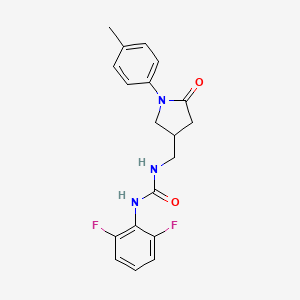
![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)
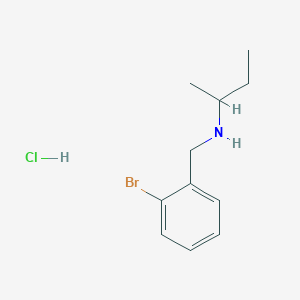
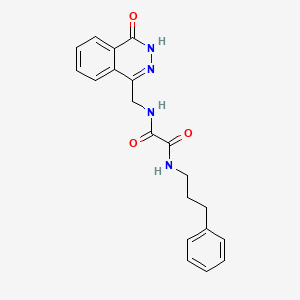
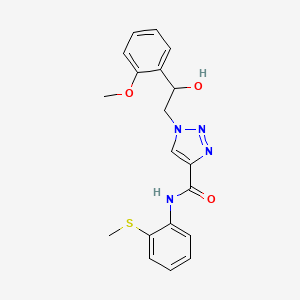
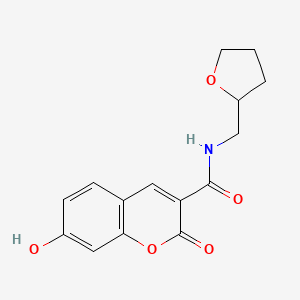
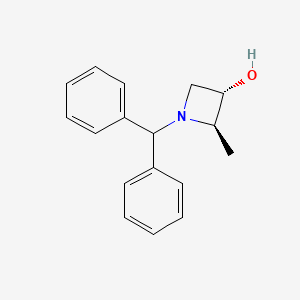
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)